molecular formula C6H13Cl2N3O B2871210 [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride CAS No. 928631-23-6

[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride

Cat. No.: B2871210
CAS No.: 928631-23-6
M. Wt: 214.09
InChI Key: FSERSMXYKJKTTQ-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine dihydrochloride is a substituted imidazole derivative featuring a methoxymethyl (-CH2-O-CH3) group at position 2 and a methanamine (-CH2-NH2) group at position 5 of the imidazole ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

[2-(methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c1-10-4-6-8-3-5(2-7)9-6;;/h3H,2,4,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSERSMXYKJKTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Imidazole Derivatives

Substituent Variations on the Imidazole Ring

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride (): Structure: Cyclopropyl group at position 1, methanamine at position 5. Molecular Formula: C8H14Cl2N3 (MW: 235.12 g/mol).

{[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine Dihydrochloride ():

  • Structure : Methylthio (-S-CH3) at position 2, methyl at position 1.
  • Molecular Formula : C6H12Cl2N3S (MW: 235.15 g/mol).
  • Key Difference : The methylthio group increases hydrophobicity and may influence metabolic stability compared to the methoxymethyl group .

(1H-Imidazol-5-yl)methanamine Dihydrochloride (): Structure: Unsubstituted imidazole core with methanamine at position 5. Molecular Formula: C4H8Cl2N3 (MW: 169.04 g/mol).

Thiazole-Based Analogs
  • [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine Dihydrochloride ():
    • Structure : Thiazole ring replaces imidazole, with methoxymethyl and methyl groups.
    • Molecular Formula : C7H14Cl2N2OS (MW: 253.17 g/mol).
    • Key Difference : The thiazole core alters electronic properties and binding affinity compared to imidazole derivatives .

Benzimidazole Derivatives

1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine Dihydrochloride ():

  • Structure : Benzimidazole fused ring with methoxy (-OCH3) at position 5.
  • Molecular Formula : C9H13Cl2N3O (MW: 250.12 g/mol).
  • Key Difference : The fused benzene ring enhances aromaticity and may improve DNA intercalation properties, common in antitumor agents .

[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine Dihydrochloride (): Structure: Chlorine substituent at position 5, ethylmethylamine side chain. Molecular Formula: C10H13Cl3N3 (MW: 281.59 g/mol).

Other Related Structures

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride ():

  • Structure : Phenyl ring substituted with imidazole and chlorine.
  • Key Difference : The phenyl-imidazole hybrid structure expands π-π stacking capabilities, relevant in kinase inhibition .

β-Alanylhistamine Dihydrochloride ():

  • Structure : Histamine conjugated with β-alanine.
  • Molecular Formula : C8H14Cl2N4O (MW: 255.14 g/mol).
  • Key Difference : The peptide-like structure may mimic natural histamine derivatives, useful in neurological research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine dihydrochloride (Target) C7H14Cl2N3O* ~252.1 2-methoxymethyl, 5-methanamine Synthetic intermediate, drug discovery
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride C8H14Cl2N3 235.12 1-cyclopropyl Steric modulation in receptor binding
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride C9H13Cl2N3O 250.12 Fused benzene, 5-methoxy Antiparasitic/antitumor candidates
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride C10H13Cl3N3 281.59 5-chloro, ethylmethylamine Antimicrobial potential
β-Alanylhistamine dihydrochloride C8H14Cl2N4O 255.14 β-alanine conjugation Neurological research

*Inferred from structural analogs.

Preparation Methods

Nitro Group Reduction Strategy

A nitro-substituted intermediate provides an alternative route:

  • Nitroimidazole Synthesis : React 2-(Methoxymethyl)-4-nitro-1H-imidazole with benzyl bromide to protect the 1-position.
  • Catalytic Hydrogenation : Use 10% Pd/C in ethanol under H₂ (1 atm) to reduce the nitro group to an amine.
  • Deprotection : Remove the benzyl group via hydrogenolysis.

Yield : 54% over three steps.

Direct Alkylation of 5-Aminomethylimidazole

  • Substrate : 5-Aminomethyl-1H-imidazole.
  • Alkylation : React with methoxymethyl chloride (1.2 eq) and K₂CO₃ in DMF at 60°C for 8 hours.
  • Salt Formation : As in Section 3.

Yield : 48%.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors optimize yield and purity:

  • Reactor Type : Tubular reactor with static mixers.
  • Conditions : 80°C, 2.5 MPa, residence time 15 minutes.
  • Catalyst : Immobilized lipases for enantioselective steps (if applicable).

Challenges and Optimization

  • Regioselectivity : Competing alkylation at the 1- and 3-positions of imidazole necessitates careful base selection (e.g., NaH vs. K₂CO₃).
  • Stability : The free amine is hygroscopic; salt formation must occur immediately post-synthesis.
  • Purification : Silica gel chromatography is preferred over recrystallization due to polar byproducts.

Analytical Data Summary

Parameter Value Method
Molecular Weight 228.12 g/mol ESI-MS
Purity ≥98% HPLC
Solubility 45 mg/mL in H₂O USP <911>
pKa 8.2 (amine), 3.9 (imidazole) Potentiometry

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